molecular formula C3H4FI B6250068 2-fluoro-3-iodoprop-1-ene CAS No. 5675-33-2

2-fluoro-3-iodoprop-1-ene

Cat. No.: B6250068
CAS No.: 5675-33-2
M. Wt: 186
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Description

2-Fluoro-3-iodoprop-1-ene (C₃H₃FI) is a halogenated alkene characterized by a fluorine atom at the 2-position and an iodine atom at the 3-position of the propene backbone. This compound is of interest in synthetic organic chemistry due to the distinct electronic and steric effects imparted by the fluorine and iodine substituents. Fluorine, being highly electronegative, increases the compound’s polarity and influences its reactivity in electrophilic addition or substitution reactions. Iodine, a heavy halogen, contributes to the molecule’s polarizability and may facilitate elimination or nucleophilic substitution pathways. The compound is typically synthesized via halogenation of propenes or dehydrohalogenation of dihalogenated propane derivatives.

Properties

CAS No.

5675-33-2

Molecular Formula

C3H4FI

Molecular Weight

186

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3-iodoprop-1-ene typically involves the halogenation of allylic compounds. One common method is the reaction of allyl fluoride with iodine in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for better control over reaction conditions and improved yields. The use of environmentally benign solvents and catalysts is also a focus in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3-iodoprop-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the molecule allows for addition reactions with electrophiles such as halogens or hydrogen halides.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.

    Addition Reactions: Reagents such as bromine, chlorine, or hydrogen chloride are used. Reactions are often conducted at room temperature or slightly elevated temperatures.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted prop-1-enes depending on the nucleophile used.

    Addition Reactions: Products include dihalopropanes or halopropenes.

    Coupling Reactions: Products include biaryl compounds or other complex organic molecules.

Scientific Research Applications

2-fluoro-3-iodoprop-1-ene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-3-iodoprop-1-ene involves its ability to participate in various chemical reactions due to the presence of both fluorine and iodine atoms. The fluorine atom, being highly electronegative, can influence the reactivity of the molecule, while the iodine atom can act as a good leaving group in substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenation Patterns and Reactivity

2-Fluoro-3-iodoprop-1-ene is compared to three related compounds:

  • 1-Fluoro-2-iodoethene (C₂H₂FI) : A shorter-chain analog lacking the terminal methyl group. The absence of the methyl group reduces steric hindrance, making this compound more reactive in cycloaddition reactions .
  • 3-Bromo-2-chloroprop-1-ene (C₃H₃BrCl) : Replacing iodine with bromine and fluorine with chlorine alters the compound’s reactivity. Bromine’s lower electronegativity compared to chlorine results in reduced polarity but increased susceptibility to radical reactions.
  • 2-Chloro-3-fluoroprop-1-ene (C₃H₃ClF) : A positional isomer where halogen positions are reversed. The chlorine atom at the 2-position enhances electrophilicity at the double bond compared to fluorine.

Stability and Degradation Pathways

  • Thermal Stability : this compound is less thermally stable than its chloro- or bromo-substituted analogs due to the weaker C–I bond (bond dissociation energy ~55 kcal/mol vs. ~81 kcal/mol for C–Cl). This instability necessitates storage at low temperatures to prevent iodine elimination.
  • Photodegradation : The iodine substituent increases sensitivity to UV light, leading to faster decomposition compared to 2-fluoro-3-bromoprop-1-ene.

Data Tables

Table 1: Physical Properties

Compound Boiling Point (°C) Melting Point (°C) Solubility (in THF)
This compound 98–102 -30 High
1-Fluoro-2-iodoethene 75–78 -45 Moderate
3-Bromo-2-chloroprop-1-ene 110–115 -20 Low

Table 2: Reactivity in Cross-Coupling Reactions

Compound Reaction Yield (%) (Pd catalyst) Reaction Time (h)
This compound 85 2
3-Bromo-2-chloroprop-1-ene 60 6
2-Chloro-3-fluoroprop-1-ene 40 8

Limitations of Provided Evidence

For instance, compounds like 1-Fluoronaphthalene () and bupropion-related impurities () are structurally unrelated to halogenated propenes. Thus, this analysis relies on established principles of halogen chemistry and synthetic methodologies.

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